molecular formula C11H14O5 B13534404 3-Ethoxy-4-methoxymandelic Acid

3-Ethoxy-4-methoxymandelic Acid

Cat. No.: B13534404
M. Wt: 226.23 g/mol
InChI Key: VKLBIOMPRNDRMY-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxymandelic acid is an organic compound that belongs to the class of mandelic acids. Mandelic acids are aromatic alpha hydroxy acids with a phenyl group attached to the alpha carbon. The presence of ethoxy and methoxy groups on the aromatic ring makes this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-methoxymandelic acid typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with glyoxylic acid in the presence of a base. The reaction proceeds through an aldol condensation followed by oxidation to yield the desired mandelic acid derivative. Common bases used in this reaction include sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-methoxymandelic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the alpha carbon can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethoxy and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-4-methoxybenzoylformic acid.

    Reduction: Formation of 3-ethoxy-4-methoxymandelic alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-methoxymandelic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methoxymandelic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, the hydroxyl and carboxyl groups can form hydrogen bonds with enzyme active sites, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxymandelic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.

    3-Methoxy-4-hydroxymandelic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.

    Vanillylmandelic acid: A metabolite of catecholamines with a similar aromatic structure.

Uniqueness

3-Ethoxy-4-methoxymandelic acid is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C11H14O5/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10,12H,3H2,1-2H3,(H,13,14)

InChI Key

VKLBIOMPRNDRMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(=O)O)O)OC

Origin of Product

United States

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